5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile: is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . This compound is characterized by a pyrrolidine ring substituted with a phenylethyl group, a nitrile group, and a ketone group. It is used in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile typically involves the reaction of a pyrrolidine derivative with a phenylethyl halide under basic conditionsThe specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ketone group in 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or substrate for specific enzymes, providing insights into their mechanisms of action .
Medicine: It may serve as a lead compound for the design of new therapeutic agents targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various cellular pathways, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: This compound shares a similar pyrrolidine ring structure but differs in the presence of a pyrazolin ring and carboxylic acid group.
5-Oxo-1-(4-aminosulfonyl)phenylpyrrolidine-3-carbonitrile: This compound has a similar pyrrolidine ring but includes an aminosulfonyl group, which imparts different chemical properties.
Uniqueness: 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile is unique due to its combination of a phenylethyl group, nitrile group, and ketone group. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C13H14N2O/c14-9-12-8-13(16)15(10-12)7-6-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2 |
InChI Key |
PDXNNWUSGDLDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.